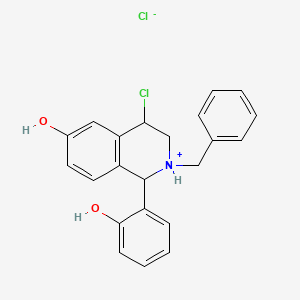
6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolinols
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the chloro group via chlorination reactions.
Step 3: Benzylation and hydroxylation to introduce the phenylmethyl and hydroxyphenyl groups.
Step 4: Final conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroisoquinolines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing apoptosis: In cancer cells through various signaling pathways.
類似化合物との比較
Similar Compounds
Isoquinoline derivatives: Such as berberine and papaverine.
Phenylmethyl derivatives: Such as benzylisoquinolines.
Uniqueness
The uniqueness of 6-Isoquinolinol, 1,2,3,4-tetrahydro-4-chloro-1-(2-hydroxyphenyl)-2-(phenylmethyl)-, hydrochloride lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
93203-07-7 |
|---|---|
分子式 |
C22H21Cl2NO2 |
分子量 |
402.3 g/mol |
IUPAC名 |
2-benzyl-4-chloro-1-(2-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C22H20ClNO2.ClH/c23-20-14-24(13-15-6-2-1-3-7-15)22(18-8-4-5-9-21(18)26)17-11-10-16(25)12-19(17)20;/h1-12,20,22,25-26H,13-14H2;1H |
InChIキー |
GKDANVDPCNXPKH-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)O)C([NH+]1CC3=CC=CC=C3)C4=CC=CC=C4O)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


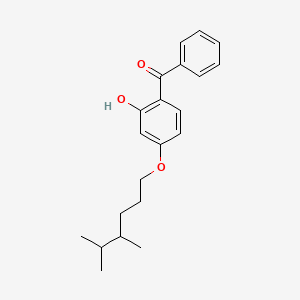

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
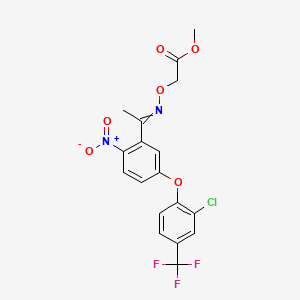
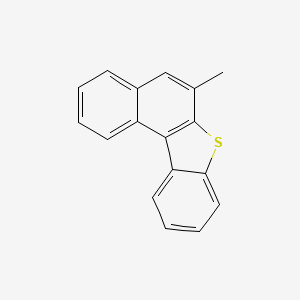
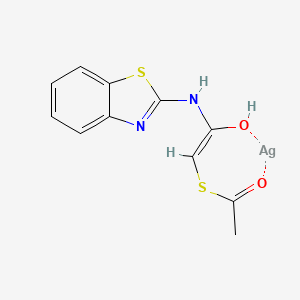
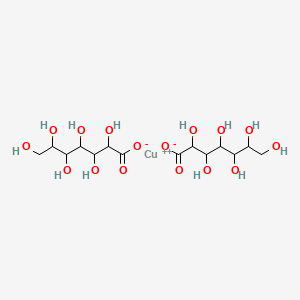
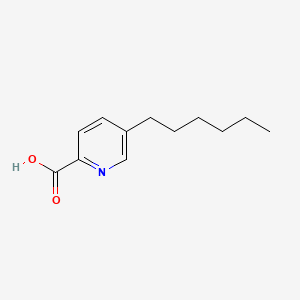
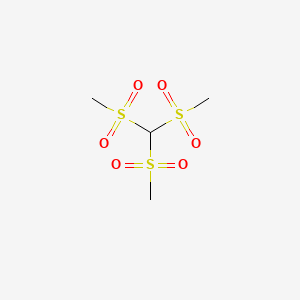
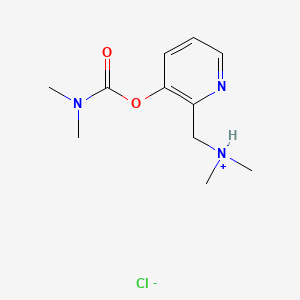

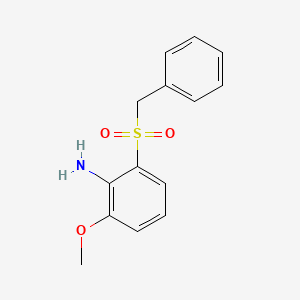
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
